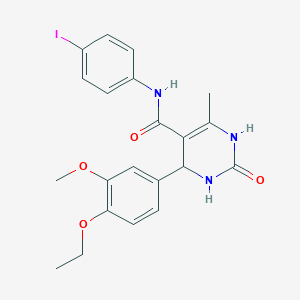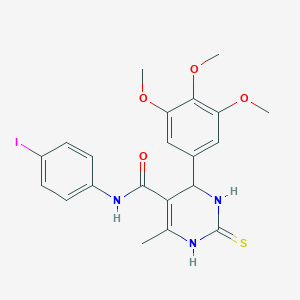![molecular formula C23H23NO4S B285135 Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene-based compound that has been synthesized through multiple methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, which regulates reproductive function in animals. DMPT has been shown to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animals, which can lead to increased gonadal development and reproductive performance. DMPT may also act on other pathways, including the growth hormone-releasing hormone (GHRH) pathway, which regulates growth and development in animals.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals, including increased feed intake, improved growth performance, enhanced meat quality, and increased reproductive performance. DMPT has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for laboratory experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, DMPT has some limitations, including its potential to interact with other compounds and its limited solubility in water.
Orientations Futures
There are several future directions for DMPT research, including its potential applications in other fields, such as biotechnology and environmental science. DMPT may also be studied for its mechanism of action in more detail, and its potential interactions with other compounds may be investigated. Additionally, the effects of DMPT on different animal species and in different environmental conditions may be studied to determine its optimal use.
Méthodes De Synthèse
DMPT can be synthesized through multiple methods, including the reaction of 3,5-dimethylphenol with ethyl chloroformate, followed by the reaction of the resulting intermediate with 4-phenylthiophene-2-carboxylic acid. Another method involves the reaction of 3,5-dimethylphenol with 4-phenylthiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl chloroformate. Both methods result in the formation of DMPT, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been used as a feed additive for livestock, poultry, and fish, as it has been shown to increase feed intake, improve growth performance, and enhance meat quality. In aquaculture, DMPT has been used as a pheromone to induce spawning in various fish species, including carp, tilapia, and catfish. In medicine, DMPT has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent.
Propriétés
Formule moléculaire |
C23H23NO4S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)21-19(17-8-6-5-7-9-17)14-29-22(21)24-20(25)13-28-18-11-15(2)10-16(3)12-18/h5-12,14H,4,13H2,1-3H3,(H,24,25) |
Clé InChI |
WGJYPALYJZRGHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)

